Cetirizine Polyethylene Glycol (PEG) Ester

Drug–excipient reactivity Preformulation kinetics PEG esterification

Cetirizine Polyethylene Glycol (PEG) Ester (CAS 1509941-93-8) is a covalent pharmaceutical adduct formed by the esterification of cetirizine—a second-generation zwitterionic H1-receptor antihistamine—with polyethylene glycol through its terminal hydroxyl groups. The compound possesses a core molecular formula of C₂₁H₂₅ClN₂O₃ with a variable [C₂H₄O]ₙ PEG chain, yielding a base molecular weight of approximately 432.9 g/mol.

Molecular Formula C23H29ClN2O4
Molecular Weight 432.9 g/mol
Cat. No. B13435729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Polyethylene Glycol (PEG) Ester
Molecular FormulaC23H29ClN2O4
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)OCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-16-29-18-22(28)30-17-15-27/h1-9,23,27H,10-18H2
InChIKeyFSIOECPQMZXWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetirizine Polyethylene Glycol (PEG) Ester – What This Pharmaceutical Adduct Is and Why It Matters for Procurement


Cetirizine Polyethylene Glycol (PEG) Ester (CAS 1509941-93-8) is a covalent pharmaceutical adduct formed by the esterification of cetirizine—a second-generation zwitterionic H1-receptor antihistamine—with polyethylene glycol through its terminal hydroxyl groups [1][2]. The compound possesses a core molecular formula of C₂₁H₂₅ClN₂O₃ with a variable [C₂H₄O]ₙ PEG chain, yielding a base molecular weight of approximately 432.9 g/mol [1]. It exists as a polydisperse mixture reflecting the oligomeric nature of the PEG reagent employed, typically PEG 400 or PEG 1000, and is supplied primarily as a reference standard or impurity marker for analytical quality control [1][2].

Why Cetirizine PEG Ester Cannot Be Replaced by the Parent Drug or Other PEG-Ester APIs in Pharmaceutical Development


Cetirizine PEG Ester occupies a distinct position that precludes straightforward substitution by unmodified cetirizine, by other carboxylic acid-containing APIs that form PEG esters (e.g., indomethacin PEG ester), or by cetirizine‑polyol esters formed with sorbitol or glycerol. First, the carboxylic acid moiety of cetirizine drives esterification with PEG at a rate approximately 240‑fold faster than indomethacin under identical conditions, meaning the reactivity landscape is API‑specific and cannot be extrapolated from one drug to another [1]. Second, the PEG chain length dictates kinetic outcomes: rate constants decrease by a factor of 10 when moving from PEG 400 to PEG 1000, so formulations using a different PEG molecular weight will generate the ester adduct at substantially different rates [1]. Third, PEG‑based formulations introduce a dual degradation risk—esterification competing with oxidative degradation to cetirizine N‑oxide via peroxide intermediates—that is absent in sorbitol‑ or glycerol‑based formulations [2][3]. Consequently, any attempt to interchange cetirizine PEG Ester with a generic analog, an alternative PEG‑ester, or the parent drug in analytical or formulation work will produce quantitatively different impurity profiles, stability outcomes, and regulatory compliance risks.

Quantitative Differentiation Evidence for Cetirizine Polyethylene Glycol (PEG) Ester vs. Closest Analogs


Evidence 1 — Esterification Rate: Cetirizine PEG Ester Forms 240× Faster Than Indomethacin PEG Ester

In a direct head-to-head kinetic study conducted under identical conditions, cetirizine was esterified by PEG 400 approximately 240 times faster than indomethacin at 80 °C [1]. The second-order reversible kinetic model applied to both APIs yielded distinct forward rate constants (k₁) that differed by over two orders of magnitude, demonstrating that the carboxylic acid reactivity of cetirizine toward PEG hydroxyl groups is intrinsically and substantially higher than that of indomethacin [1]. This finding was independently corroborated by supercritical fluid chromatography analysis, where cetirizine was observed to be more reactive toward PEG 400 than indomethacin, with the difference attributed to polar and steric effects [2].

Drug–excipient reactivity Preformulation kinetics PEG esterification

Evidence 2 — Predicted Shelf-Life (t95%) of Only 30 Hours in PEG 400 Formulation at 25 °C

Kinetic modeling from the same preformulation study predicted that the shelf-life (t95%—time to 5% esterification-mediated API loss) for cetirizine in a PEG 400 formulation stored at 25 °C is only 30 hours [1]. This stands in stark contrast to the typical 2–3 year shelf-life expected of commercial pharmaceutical solid dosage forms, representing a ~600‑fold reduction in predicted usable lifetime [1]. The reversible nature of the esterification reaction was confirmed, yet the forward reaction kinetics dominate at room temperature, leading to rapid accumulation of the PEG ester adduct [1].

Shelf-life prediction API–excipient stability Low-molecular-weight PEG formulation risk

Evidence 3 — PEG Chain Length Modulates Esterification Rate by a Factor of 10

Within the same cetirizine study, rate constants for esterification decreased by a factor of 10 when PEG 1000 was substituted for PEG 400, a difference attributed primarily to the increased viscosity of the higher-MW PEG [1]. This intramolecular comparison means that two cetirizine formulations differing only in the PEG average molecular weight will generate the PEG ester impurity at rates that differ by an entire order of magnitude [1]. The PEG-chain-length-dependent reactivity has been confirmed by supercritical fluid chromatography, which demonstrated that PEG esters formed upon reaction with both cetirizine and indomethacin exhibit polymeric patterns corresponding to the oligomeric distribution of the PEG reagent used [2].

PEG molecular weight effects Formulation viscosity Esterification kinetics

Evidence 4 — Cetirizine Forms PEG Esters Far More Rapidly Than Esters with Sorbitol or Glycerol

Cetirizine reacts with sorbitol and glycerol to form monoesters at 40 °C with >1% conversion to the ester within one week at concentrations representative of marketed preparations [1]. Under comparable or even milder conditions, PEG 400 drives esterification to 5% API loss (t95%) within just 30 hours at 25 °C—over 5‑fold faster than the 1% threshold reached with sorbitol/glycerol in ~168 hours [2]. In marketed oral solutions containing sorbitol or glycerol, the cetirizine-polyol ester content measured only 0.1–0.3% of the declared cetirizine content at expiry, indicating that PEG presents a substantially greater esterification risk than the sugar alcohol excipients [1].

Polyol excipient compatibility Ester impurity comparison Formulation excipient selection

Evidence 5 — Cetirizine PEG Ester Is a Required Reference Standard for Regulatory Impurity Profiling, Supplied Under ISO 17034 Certification

Cetirizine Polyethylene Glycol (PEG) Ester is commercially supplied as a certified reference standard under ISO 17034 quality management for reference material producers, ensuring metrological traceability and fitness for use in regulatory submissions . It is explicitly listed among cetirizine-related impurities required for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF submissions . The compound is employed as a quantitative marker for PEG-adduct impurities in stability-indicating HPLC methods and has been identified as Cetirizine Impurity 66 in pharmacopoeia-aligned impurity catalogues . Its availability in multiple PEG chain-length variants (n = 5–12) enables method developers to match the reference standard oligomer distribution to the PEG excipient grade used in the drug product .

Reference standard ANDA impurity ISO 17034

Application Scenarios Where Cetirizine Polyethylene Glycol (PEG) Ester Reference Standard Provides Critical Differentiation


Stability-Indicating HPLC Method Development for Cetirizine PEG-Containing Formulations

When developing a stability-indicating HPLC method for a cetirizine drug product that uses PEG 400 or PEG 1000 as an excipient, the cetirizine PEG ester reference standard is indispensable for peak identification, system suitability, and quantification. The kinetic data from Schou-Pedersen et al. (2014) [1] demonstrate that this ester forms rapidly (t95% = 30 h at 25 °C in PEG 400), so forced degradation samples will inevitably contain the PEG ester as a primary degradant. Without the authentic reference standard, the PEG ester peak cannot be unambiguously assigned or accurately quantified, jeopardizing method validation under ICH Q2(R1). The availability of the standard with defined PEG oligomer distribution enables accurate calibration across the polydisperse peak pattern characteristic of PEG adducts [2].

ANDA Impurity Profiling and Regulatory Submission for Generic Cetirizine Products Containing PEG

For generic drug manufacturers preparing ANDA submissions for cetirizine oral solutions, oral drops, or semi-solid formulations containing PEG, the FDA requires identification, reporting, and qualification of degradation products [1]. The cetirizine PEG ester is listed as a known impurity (Cetirizine Impurity 66) in impurity catalogues and is supplied under ISO 17034 certification with full Certificate of Analysis documentation, satisfying regulatory expectations for reference standard traceability [2]. The 240‑fold faster esterification compared to indomethacin underscores that this impurity cannot be rationalized away by analogy to other carboxylic acid APIs—cetirizine-specific data and standards are required.

Excipient Compatibility Screening for Cetirizine Formulation Development

When screening excipients for a new cetirizine formulation, procurement of the cetirizine PEG ester reference standard allows direct quantitative comparison of ester formation propensity across different PEG grades (PEG 400 vs. PEG 1000, where a 10‑fold rate difference exists) [1] and against alternative polyol excipients (sorbitol or glycerol, which form esters at substantially lower rates) [2]. This enables data-driven excipient selection rather than reliance on qualitative compatibility assessments, directly reducing the risk of late-stage stability failures that trigger costly reformulation.

Supercritical Fluid Chromatography (SFC) or LC‑MS Method Setup for PEG Adduct Profiling

As demonstrated by Schou-Pedersen et al. (2014) using SFC‑MS [1], PEG adducts of cetirizine produce characteristic polymeric patterns in chromatographic analyses. Laboratories establishing SFC or LC‑MS methods for comprehensive impurity profiling of PEG‑containing pharmaceuticals require the cetirizine PEG ester reference standard as a system suitability test material and retention time marker, since the oligomeric distribution of the standard should match the PEG grade used in the formulation under investigation.

Quote Request

Request a Quote for Cetirizine Polyethylene Glycol (PEG) Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.